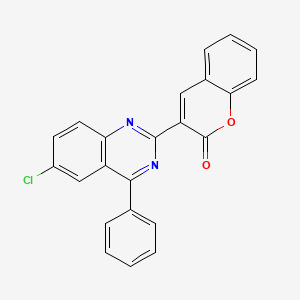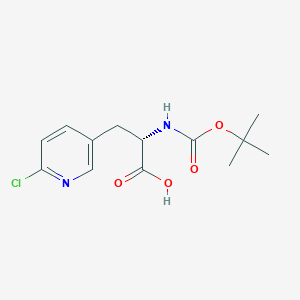
(S)-BOC-2-Chloro-5-pyridylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-BOC-2-Chloro-5-pyridylalanine is a chemical compound that has been widely used in scientific research. It is an amino acid derivative that contains a pyridine ring and a BOC (tert-butyloxycarbonyl) group. This compound is known for its ability to interact with proteins and enzymes, which makes it a valuable tool in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of (S)-BOC-2-Chloro-5-pyridylalanine is not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. It can act as a substrate for enzymes, which can lead to the formation of covalent bonds between the compound and the enzyme. It can also bind to proteins and alter their conformation, which can affect their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-BOC-2-Chloro-5-pyridylalanine depend on the specific application. In general, it can be used to study the interactions between proteins and enzymes, as well as the effects of specific amino acid substitutions on protein structure and function. It can also be used to study the effects of specific compounds on cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (S)-BOC-2-Chloro-5-pyridylalanine is its versatility. It can be used in a variety of scientific research applications, and it can be incorporated into peptide chains to create custom peptides. However, it also has some limitations. For example, it can be difficult to synthesize, and it may not be suitable for certain applications due to its chemical properties.
Zukünftige Richtungen
There are many potential future directions for the use of (S)-BOC-2-Chloro-5-pyridylalanine in scientific research. One area of interest is the development of new methods for synthesizing the compound. Another area of interest is the use of the compound in the study of specific proteins and enzymes, particularly those involved in cellular signaling pathways. Additionally, (S)-BOC-2-Chloro-5-pyridylalanine could be used in the development of new drugs and therapies for a variety of diseases.
Synthesemethoden
The synthesis of (S)-BOC-2-Chloro-5-pyridylalanine involves a series of chemical reactions. The first step is the protection of the amino group with a BOC group. This is followed by the chlorination of the pyridine ring using thionyl chloride. Finally, the BOC group is removed using an acid-catalyzed reaction to yield the final product.
Wissenschaftliche Forschungsanwendungen
(S)-BOC-2-Chloro-5-pyridylalanine has been used in a variety of scientific research applications. One of the most common uses is as a building block for the synthesis of peptides and proteins. It can be incorporated into peptide chains using solid-phase peptide synthesis, which allows for the creation of custom peptides with specific properties.
Eigenschaften
IUPAC Name |
(2S)-3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIRQAIQPGNLW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

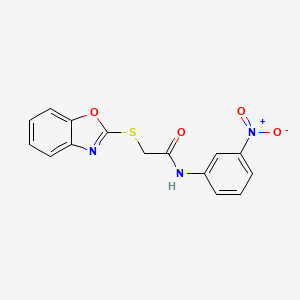

![1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one](/img/structure/B2984460.png)
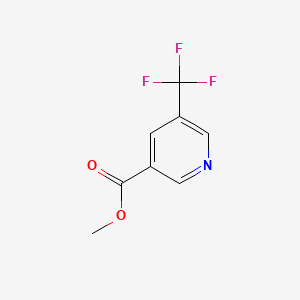


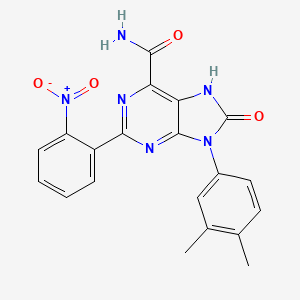
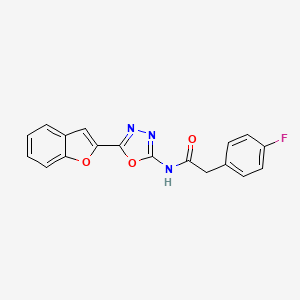
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2984466.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)

